molecular formula C19H17N3O4 B11339748 N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11339748
M. Wt: 351.4 g/mol
InChI Key: VNVAKYQSBKCYDX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic organic molecule featuring a 1,2,5-oxadiazole (furazan) core linked to a 3,4-dimethylphenyl substituent and a 2,3-dihydro-1,4-benzodioxine-2-carboxamide group.

Properties

Molecular Formula

C19H17N3O4

Molecular Weight

351.4 g/mol

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H17N3O4/c1-11-7-8-13(9-12(11)2)17-18(22-26-21-17)20-19(23)16-10-24-14-5-3-4-6-15(14)25-16/h3-9,16H,10H2,1-2H3,(H,20,22,23)

InChI Key

VNVAKYQSBKCYDX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4-dimethylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then coupled with a benzodioxine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity .

Comparison with Similar Compounds

Table 1: Structural and Hypothesized Functional Differences

Compound Name Core Heterocycle Substituents Key Hypothesized Properties
Target Compound : N-[4-(3,4-Dimethylphenyl)-1,2,5-Oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide 1,2,5-Oxadiazole 3,4-Dimethylphenyl, benzodioxine-2-carboxamide Enhanced lipophilicity (due to methyl groups), moderate metabolic stability
N-[5-(2,3-Dihydro-1,4-Benzodioxin-3-yl)-1,3,4-Oxadiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-3-Carboxamide 1,3,4-Oxadiazole Benzodioxin-3-yl, benzodioxine-3-carboxamide Higher polarity (carboxamide at position 3), potential solubility challenges
N-[4-(4-Bromophenyl)-1,3-Thiazol-2-yl]-2,3-Dihydro-1,4-Benzodioxine-3-Carboxamide 1,3-Thiazole 4-Bromophenyl, benzodioxine-3-carboxamide Electrophilic bromine may enhance binding affinity; thiazole offers sulfur-mediated interactions
5-(3,4-Dimethylphenyl)-N-[4-(2-Phenyldiazenyl)Phenyl]-3-Isoxazolecarboxamide Isoxazole 3,4-Dimethylphenyl, phenyldiazenylphenyl Azo group introduces photoresponsive properties; isoxazole may reduce metabolic stability

Key Observations:

Thiazole-containing analogs (e.g., N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-...) may exhibit stronger hydrogen bonding due to sulfur’s polarizability.

Substituent Effects: The 3,4-dimethylphenyl group in the target compound likely increases steric bulk and lipophilicity compared to simpler aryl groups (e.g., phenyl or bromophenyl), which could enhance blood-brain barrier penetration. Benzodioxine-2-carboxamide vs. -3-carboxamide: Positional isomerism (2- vs.

Functional Group Additions :

  • Compounds with azo groups (e.g., phenyldiazenylphenyl in ) introduce photochromic or redox-active properties, which are absent in the target compound.

Research Findings and Hypothetical Implications

  • Bioactivity : 1,2,5-Oxadiazole derivatives are often explored as kinase inhibitors or antimicrobial agents. The methyl groups may reduce oxidative metabolism, extending half-life compared to halogenated analogs (e.g., bromophenyl derivatives).
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and analogs, involving cyclocondensation of nitrile oxides with benzodioxine precursors.
  • Thermodynamic Stability : The benzodioxine ring’s rigidity may improve thermal stability relative to flexible alkyl-chain analogs in .

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic organic compound with a complex structure that includes a 1,2,5-oxadiazole ring and a 2,3-dihydro-1,4-benzodioxine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

The molecular formula of this compound is C19H17N3O4C_{19}H_{17}N_{3}O_{4}, with a molecular weight of 351.4 g/mol. The unique combination of functional groups in its structure contributes to its biological activity.

PropertyValue
Molecular FormulaC19H17N3O4
Molecular Weight351.4 g/mol
IUPAC NameThis compound
InChI KeyGYQHDDXJZKZVQK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. This may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : It can affect signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Potential binding to DNA may lead to interference with replication and transcription processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance:

  • Zhang et al. (2023) reported that derivatives of oxadiazoles demonstrated significant cytotoxicity against various cancer cell lines including HEPG2 (liver cancer) and MCF7 (breast cancer), with IC50 values as low as 1.18 µM .
  • Molecular Docking Studies : Molecular docking simulations have shown that similar compounds exhibit strong binding affinities to target proteins involved in cancer pathways .

Case Study: Cytotoxicity Assays

A comparative analysis was conducted on several derivatives of oxadiazole compounds using MTT assays:

Compound NameIC50 (µM)Cancer Cell Line
N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)acetamide0.67PC-3 (Prostate)
N-(2-(4-Nitrobenzylidene)hydrazinyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole0.275Various
Staurosporine4.18Positive Control

This table illustrates the potency of the compound compared to established anticancer agents.

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